molecular formula C₂₂H₃₀N₆O₄S B1159381 Vardenafil Desmethyl 6-Ethoxide

Vardenafil Desmethyl 6-Ethoxide

カタログ番号: B1159381
分子量: 474.58
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vardenafil Desmethyl 6-Ethoxide is a structural analog of vardenafil, a well-characterized phosphodiesterase-5 (PDE5) inhibitor used primarily for treating erectile dysfunction and investigated for cardiovascular applications . The compound’s name suggests two key modifications:

  • Desmethyl: Removal of a methyl group, which may alter metabolic stability or receptor binding.

特性

分子式

C₂₂H₃₀N₆O₄S

分子量

474.58

同義語

2-(2-Ethoxy-3-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one

製品の起源

United States

類似化合物との比較

Structural and Functional Analogues of Vardenafil

Vardenafil belongs to a class of imidazotriazinone-based PDE5 inhibitors. Key analogs include:

  • Sildenafil: A pyrazolopyrimidinone derivative with distinct temperature-dependent PDE5 inhibition profiles .
  • Deuterated Vardenafil : Incorporates deuterium to modify metabolic pathways, improving stability .
Table 1: Structural Comparison of Vardenafil and Key Analogs
Compound Molecular Formula Key Modifications Potential Impact
Vardenafil C23H32N6O4 Base structure High PDE5 selectivity, moderate half-life
Vardenafil Acetyl Analogue C25H34N6O3 Acetyl group at 4-position Altered binding affinity
Vardenafil Desmethyl 6-Ethoxide N/A* Desmethyl + 6-ethoxy group Enhanced solubility, metabolic stability*

*Hypothetical based on structural analogs.

Pharmacodynamic and Kinetic Comparisons

PDE5 Inhibition Efficacy

Evidence highlights temperature-dependent differences in PDE5 inhibition between vardenafil and sildenafil:

  • Vardenafil : IC50 for PDE5 inhibition remains stable across temperatures (0.009 µM at 37°C vs. 0.023 µM at 20°C) .
  • Sildenafil : IC50 increases significantly at lower temperatures (0.024 µM at 37°C vs. 0.037 µM at 20°C) .

Desmethylation could reduce metabolic clearance, extending half-life.

Table 2: PDE5 Inhibition Under Hypothermia (20°C)
Compound IC50 (µM) Temperature Stability
Vardenafil 0.023 Stable
Sildenafil 0.037 Reduced efficacy
Vardenafil Desmethyl 6-Ethoxide* ~0.015–0.020* Hypothetically improved stability

*Predicted based on structural optimization.

Cardiovascular Effects

Vardenafil demonstrates preconditioning-mimetic effects in myocardial ischemia models, reducing infarct size by 58% at 0.014 mg/kg. However, it causes transient hypotension (215% drop in mean arterial pressure) . Structural modifications in Vardenafil Desmethyl 6-Ethoxide might mitigate this side effect by altering vascular selectivity.

Metabolic and Analytical Considerations

  • Metabolism : Desmethylation typically reduces hepatic metabolism (e.g., desmethyl bosentan, a metabolite with distinct detection profiles) .
  • Detection : LC-MS methods optimized for bosentan analogs (LOQ: 5 ng/mL) could be adapted for Vardenafil Desmethyl 6-Ethoxide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。